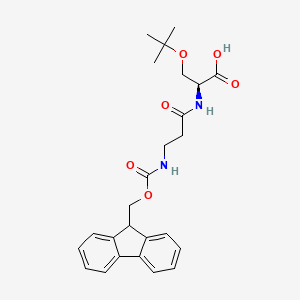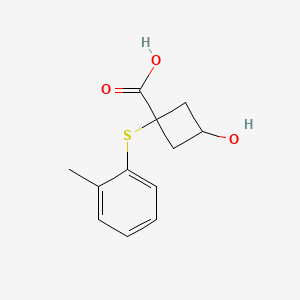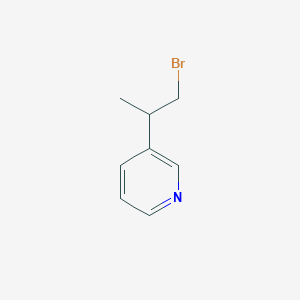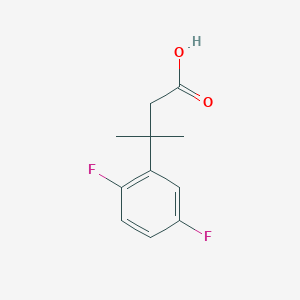
N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid: is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The protected amino compound is then reacted with a propanoic acid derivative, such as tert-butyl bromoacetate, under basic conditions to form the desired propanoic acid moiety.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of tert-butyl alcohol and other oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: tert-Butyl alcohol and oxidized derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different substituents replacing the tert-butoxy group.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protecting group for amino acids.
- Serves as a building block in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Helps in the development of peptide-based drugs and therapeutics.
Medicine:
- Plays a role in the design and synthesis of novel pharmaceuticals.
- Used in the development of peptide-based vaccines and diagnostic tools.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The tert-butoxy group provides steric hindrance, preventing side reactions and ensuring the desired product is obtained. The compound interacts with various molecular targets, including enzymes and receptors, through its amino acid moiety, influencing biochemical pathways and processes.
Comparison with Similar Compounds
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid: Lacks the tert-butoxy group, making it less sterically hindered.
(2S)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid: Contains an additional carbon in the side chain, altering its reactivity and properties.
Uniqueness:
- The presence of both the Fmoc and tert-butoxy groups makes (2S)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid unique in its ability to protect amino groups while providing steric hindrance.
- Its specific structure allows for selective reactions and high yields in peptide synthesis, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C25H30N2O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-15-21(23(29)30)27-22(28)12-13-26-24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,26,31)(H,27,28)(H,29,30)/t21-/m0/s1 |
InChI Key |
QYKMYENLRDOUEJ-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)











